molecular formula C23H25N3O5 B13799213 N-Benzoylphenylalanyl-glycyl-proline CAS No. 74075-25-5

N-Benzoylphenylalanyl-glycyl-proline

Cat. No.: B13799213
CAS No.: 74075-25-5
M. Wt: 423.5 g/mol
InChI Key: UVLMBMAKGAUBDU-OALUTQOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylphenylalanyl-glycyl-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of phenylalanine using a benzoyl group. This is followed by the coupling of the protected phenylalanine with glycine and proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-Benzoylphenylalanyl-glycyl-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions with enzymes like proteases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation and reduction would yield oxidized or reduced derivatives of the compound .

Scientific Research Applications

N-Benzoylphenylalanyl-glycyl-proline has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in biological processes and interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of new materials and biochemical assays.

Mechanism of Action

The mechanism of action of N-Benzoylphenylalanyl-glycyl-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoylphenylalanyl-glycyl-alanine
  • N-Benzoylphenylalanyl-glycyl-valine
  • N-Benzoylphenylalanyl-glycyl-leucine

Uniqueness

N-Benzoylphenylalanyl-glycyl-proline is unique due to its specific amino acid sequence and the presence of a benzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

74075-25-5

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25N3O5/c27-20(26-13-7-12-19(26)23(30)31)15-24-22(29)18(14-16-8-3-1-4-9-16)25-21(28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,29)(H,25,28)(H,30,31)/t18-,19-/m0/s1

InChI Key

UVLMBMAKGAUBDU-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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